molecular formula C19H20N2O4S B2612712 N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-82-5

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2612712
CAS No.: 900136-82-5
M. Wt: 372.44
InChI Key: YNVYLCBDDHRDFG-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a SO2NH2 group. They are widely used in medicine due to their antibacterial properties .


Chemical Reactions Analysis

The compound N-[3-(Dimethylamino)propyl]methacrylamide has been shown to undergo radical copolymerization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, N-[3-(Dimethylamino)propyl]methacrylamide, it is a yellowish liquid with a boiling point of 106-108°C and a density of 0.94 g/mL at 25 °C .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, including N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, have been incorporated into studies focusing on bioorganics and medicinal chemistry. Research on similar molecules has shown that molecular conformation or tautomeric forms are directly related to pharmaceutical and biological activities. Spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance have been employed to identify tautomeric forms of related sulfonamide derivatives, highlighting the importance of these compounds in understanding drug interactions and biological mechanisms (Erturk, Gumus, Dikmen, & Alver, 2016).

Probe Design for Biochemical Analysis

Sulfonamide derivatives have also been utilized in designing fluorescent probes for biochemical analysis. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with structural similarities, has been used as a fluorescent probe due to its minimal fluorescence in water but strong fluorescence when bound to protein. This characteristic has enabled the indirect measurement of binding interactions between compounds and proteins like bovine serum albumin, providing a simple, sensitive, and rapid determination method for studying biochemical interactions (Jun, Mayer, Himel, & Luzzi, 1971).

Application in Cancer Therapy

In cancer therapy, derivatives of sulfonamide compounds have been explored for their potential as prodrugs, where they undergo enzymatic or chemical transformation in the body to release the active drug. This approach is particularly relevant in targeting tumor cells with higher specificity and reducing systemic toxicity. The synthesis and evaluation of various sulfonamide derivatives for their in vitro and in vivo activities to inhibit type IV collagenase (MMP-9 and MMP-2) demonstrate the potential of these compounds in cancer treatment. Modifications in the sulfonamide moiety have shown significant effects on their inhibitory activities, indicating the importance of structural optimization for therapeutic efficacy (Tamura et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For sulfonamides, they generally work by inhibiting the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The safety data sheet for a similar compound, N-[3-(Dimethylamino)propyl]methacrylamide, indicates that it causes skin irritation, serious eye damage, and may cause an allergic skin reaction .

Future Directions

The future directions for research on these types of compounds could involve exploring their potential uses in various fields such as medicine, due to their antibacterial properties, and in polymer science, due to their ability to undergo polymerization reactions .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-21(2)11-5-10-20-26(24,25)13-8-9-16-17(12-13)19(23)15-7-4-3-6-14(15)18(16)22/h3-4,6-9,12,20H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVYLCBDDHRDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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